BenchChemオンラインストアへようこそ!

Drospirenone Acid Sodium Salt

Drug Metabolism Pharmacokinetics Reference Standard Qualification

Drospirenone Acid Sodium Salt (CAS 1393356-37-0) is the primary inactive metabolite (M11) reference standard, essential for impurity profiling in drospirenone API and finished dosage forms. Unlike the pharmacologically active parent drug, this sodium salt form is strictly for analytical use, delivering >100-fold enhanced aqueous solubility versus the free acid for reliable LC-MS/MS calibration. Supplied with full characterization data (COA, NMR, MS, HPLC) to support ANDA/DMF regulatory submissions. Avoid substitution with the free acid or potassium salt to maintain method reproducibility and compliance.

Molecular Formula C24H31NaO4
Molecular Weight 406.5 g/mol
Cat. No. B13853807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDrospirenone Acid Sodium Salt
Molecular FormulaC24H31NaO4
Molecular Weight406.5 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C5(CCC(=O)[O-])O)C.[Na+]
InChIInChI=1S/C24H32O4.Na/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23,28)8-5-19(26)27;/h9,13-16,18,20-21,28H,3-8,10-11H2,1-2H3,(H,26,27);/q;+1/p-1/t13-,14+,15-,16+,18+,20-,21+,22-,23+,24+;/m1./s1
InChIKeyAZAYXCJPPKYEQJ-LCFPDAFPSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Drospirenone Acid Sodium Salt (CAS 1393356-37-0): Chemical Identity, Reference Standard Classification, and Procurement Baseline for Analytical and Pharmaceutical Development


Drospirenone Acid Sodium Salt (CAS 1393356-37-0) is the sodium salt form of the open-ring acid metabolite of drospirenone, representing the primary inactive metabolite (designated M11) formed via lactone ring opening independent of CYP450 enzyme systems [1]. This compound is classified as a fully characterized reference standard used for analytical method development, method validation (AMV), and quality control (QC) applications in the synthesis and formulation of drospirenone active pharmaceutical ingredient (API) . Unlike the parent drospirenone molecule (CAS 67392-87-4), which functions as a synthetic progestin with antimineralocorticoid and antiandrogenic activities, Drospirenone Acid Sodium Salt is pharmacologically inactive and serves strictly as an analytical tool for impurity profiling, stability studies, and regulatory submissions [2].

Why Drospirenone Acid Sodium Salt Cannot Be Substituted by Drospirenone Free Acid or Alternative Salt Forms in Analytical and Regulatory Applications


Drospirenone Acid Sodium Salt is chemically and functionally distinct from structurally related alternatives including drospirenone free acid (CAS 776251-13-9), drospirenone (parent API, CAS 67392-87-4), and drospirenone acid potassium salt (CAS 90704-90-8). Critical differentiation exists across multiple procurement-relevant dimensions: (1) pharmacological activity status—Drospirenone Acid Sodium Salt is a confirmed inactive metabolite whereas the parent compound is an active synthetic progestin [1]; (2) salt form solubility—the sodium salt enhances aqueous solubility by >100-fold compared to the free acid form, enabling reliable analytical sample preparation ; (3) regulatory classification and intended use—this compound is designated specifically as a reference standard for impurity identification and quantification in ANDA and DMF submissions, not as an API [2]. Substituting with the free acid or potassium salt would compromise analytical method performance, regulatory compliance, and data reproducibility. The quantitative evidence below substantiates each differentiation dimension with direct comparator data.

Quantitative Differentiation Evidence: Drospirenone Acid Sodium Salt Versus Free Acid, Parent API, and Potassium Salt Comparators


Pharmacological Activity: Inactive Metabolite Status Versus Active Parent API

Drospirenone Acid Sodium Salt is the sodium salt of the open-ring acid metabolite (M11) of drospirenone, confirmed as pharmacologically inactive, in direct contrast to the parent drospirenone compound which is an active synthetic progestin with high affinity binding to progesterone receptors (PR) and mineralocorticoid receptors (MR) [1]. This inactivity distinction is critical for analytical applications where the compound serves as an impurity marker or reference standard. The parent drospirenone demonstrates high affinity binding to PR (approximately 30% of R5020 reference) and MR (approximately 230% of aldosterone reference), whereas the acid metabolite lacks affinity for PR, MR, or AR, thereby terminating pharmacological activity [2].

Drug Metabolism Pharmacokinetics Reference Standard Qualification

Aqueous Solubility: Sodium Salt Enhancement Versus Free Acid Form

Converting drospirenone acid to its sodium salt form profoundly impacts aqueous solubility and dissolution characteristics. The ionic nature of the sodium salt enhances water solubility by greater than 100-fold compared to the free acid form (drospirenone acid, CAS 776251-13-9), shifting solubility from the low µg/mL range for the free acid to the mg/mL range for the sodium salt . The sodium salt demonstrates measured aqueous solubility of at least 25 mg/mL under standard conditions [1].

Analytical Chemistry Formulation Development Sample Preparation

Regulatory Compliance: Reference Standard Qualification for ANDA and DMF Submissions

Drospirenone Acid Sodium Salt is supplied as a fully characterized reference standard with detailed analytical data compliant with regulatory guidelines, specifically designated for analytical method development, method validation (AMV), and Quality Controlled (QC) applications for Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs) [1]. The compound is supplied with Certificates of Analysis (COA) and analytical data including NMR, MS, and HPLC purity documentation, typically at ≥98% purity with detailed structural confirmation spectra [2]. In contrast, drospirenone free acid and potassium salt forms lack equivalent regulatory-grade documentation packages for reference standard applications .

Regulatory Affairs Quality Control Generic Drug Development

Counterion Selection: Sodium Salt Advantage Over Potassium Salt in Formulation Compatibility

Selection of the sodium salt form over the potassium salt form (Drospirenone Acid Potassium Salt, CAS 90704-90-8) carries distinct implications for analytical and formulation applications. Drospirenone parent compound exhibits antimineralocorticoid activity with potassium-sparing properties, and co-administration with potassium-containing agents may increase serum potassium concentrations, posing potential hyperkalemia risk [1]. The sodium salt form avoids potassium counterion introduction, which is preferable in analytical method development and quality control contexts where potassium interference could confound impurity profiling or dissolution testing results [2]. Quantitative data on direct solubility comparison between sodium and potassium salts is limited; however, the sodium salt demonstrates proven aqueous solubility of >25 mg/mL [3].

Formulation Science Salt Selection Stability Studies

Metabolic Pathway Position: Primary Inactive Metabolite Versus Active Parent and Alternative Metabolites

Drospirenone undergoes extensive metabolism, with two major metabolites identified in human plasma: the acid form of drospirenone (M11, formed by lactone ring opening) and 4,5-dihydro-drospirenone-3-sulfate (M14, formed by reduction and subsequent sulfation) [1]. Both metabolites are formed independently of CYP450 enzyme systems and are confirmed pharmacologically inactive [2]. Drospirenone Acid Sodium Salt represents the sodium salt of the M11 metabolite, distinguishing it from both the active parent compound and the alternative M14 sulfate metabolite. The excretion ratio of drospirenone metabolites between feces and urine is approximately 1.2 to 1.4, with metabolites essentially completely excreted within 10 days [3].

Metabolite Profiling Bioanalytical Method Development Stability-Indicating Assays

Validated Application Scenarios for Drospirenone Acid Sodium Salt Based on Quantitative Differentiation Evidence


ANDA and DMF Regulatory Submissions: Impurity Profiling and Method Validation

Procure Drospirenone Acid Sodium Salt as the qualified reference standard for identifying and quantifying the M11 acid metabolite impurity in drospirenone API and finished drug products. The compound's fully characterized status with COA, NMR, MS, and HPLC documentation (≥98% purity) enables compliance with FDA ANDA and DMF submission requirements [1]. Its confirmed identity as the primary inactive metabolite (M11) formed via lactone ring opening—independent of CYP450 metabolism—makes it essential for establishing impurity acceptance criteria and validating stability-indicating HPLC methods [2].

Bioanalytical Method Development and Pharmacokinetic Studies

Use Drospirenone Acid Sodium Salt as the analytical reference material for quantifying drospirenone metabolite levels in human plasma during bioequivalence studies. The compound represents the M11 acid metabolite which, along with M14 sulfate, constitutes the major circulating metabolites of drospirenone, both confirmed pharmacologically inactive [1]. The sodium salt form's enhanced aqueous solubility (>25 mg/mL, >100-fold improvement over free acid) facilitates reliable preparation of calibration standards and quality control samples for LC-MS/MS bioanalytical methods [2].

Stability-Indicating Assay Development for Drospirenone Drug Products

Employ Drospirenone Acid Sodium Salt as a key impurity marker in forced degradation studies and stability-indicating HPLC method development for drospirenone-containing formulations. The acid metabolite (M11) is formed via lactone ring hydrolysis, a degradation pathway that may occur under stress conditions (e.g., elevated pH, humidity). Quantification of this specific impurity requires a characterized reference standard with established purity specifications, regulatory-grade documentation, and traceability to pharmacopeial standards (USP or EP) [1].

Quality Control Release Testing for Drospirenone API

Incorporate Drospirenone Acid Sodium Salt into routine QC release testing protocols as the reference standard for M11 acid impurity determination in drospirenone API batches. The compound is designated specifically for QC applications during commercial production of drospirenone, with analytical data packages that meet GMP requirements [1]. Procurement of the sodium salt form avoids potassium counterion introduction, which could otherwise interfere with impurity profiling in ion chromatography or potentiometric assays [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for Drospirenone Acid Sodium Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.